molecular formula C6H14N2 B1353344 (S)-N,1-Dimethylpyrrolidin-3-amine CAS No. 792969-63-2

(S)-N,1-Dimethylpyrrolidin-3-amine

Cat. No.: B1353344
CAS No.: 792969-63-2
M. Wt: 114.19 g/mol
InChI Key: CZGIEJXGCLWRPY-LURJTMIESA-N
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Description

(S)-N,1-Dimethylpyrrolidin-3-amine is a chiral amine with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N,1-Dimethylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-3-carboxylic acid.

    Reductive Amination: The key step involves reductive amination, where (S)-pyrrolidine-3-carboxylic acid is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the N-methyl group.

    Methylation: The resulting intermediate is then methylated using methyl iodide or a similar methylating agent to obtain this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Reductive Amination: Utilizing continuous flow reactors for the reductive amination step to enhance efficiency and control.

    Purification: Employing techniques such as distillation or crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-N,1-Dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

(S)-N,1-Dimethylpyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Investigated for its potential as a neurotransmitter analog and its effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-N,1-Dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: The compound can influence neurotransmitter pathways, potentially affecting mood and cognition.

Comparison with Similar Compounds

    ®-N,1-Dimethylpyrrolidin-3-amine: The enantiomer of (S)-N,1-Dimethylpyrrolidin-3-amine, with different stereochemistry.

    N-Methylpyrrolidine: Lacks the additional methyl group on the nitrogen atom.

    N,N-Dimethylpyrrolidine: Contains two methyl groups on the nitrogen but lacks the chiral center.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S)-N,1-dimethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGIEJXGCLWRPY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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